Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBYSMSDGTAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-(hydroxymethyl)cyclohexane-1-carboxylic acid
- Starting from 3-(hydroxymethyl)cyclohexane-1-carboxylic acid, the compound can be prepared by esterification with ethanol under acidic catalysis.
- This classical Fischer esterification involves refluxing the acid with excess ethanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- The reaction proceeds with removal of water to drive equilibrium towards ester formation.
- This method is straightforward but requires pure acid precursors and careful control to avoid side reactions such as dehydration of the hydroxymethyl group.
Multi-step Synthesis from Cyclohexanone Derivatives
- Cyclohexanone can be selectively functionalized to introduce a hydroxymethyl group at the 3-position via hydroxymethylation reactions (e.g., formaldehyde addition under basic conditions).
- Subsequent oxidation of the ketone to carboxylic acid followed by esterification yields the target compound.
- This method allows for regioselective introduction of functional groups but involves multiple purification steps.
Synthesis via Sugar-Derived Intermediates (Advanced Synthetic Route)
- A sophisticated approach involves starting from sugar derivatives such as L-ribose, which can be transformed into bicyclic intermediates bearing protected hydroxyl groups.
- For instance, L-ribose can be converted into 5′-iodo derivatives, which undergo reductive cleavage and further functional group transformations including diazo transfer and esterification to yield cyclohexane carboxylate derivatives with hydroxymethyl substituents.
- This route, although complex, provides access to enantiomerically pure intermediates and is useful for synthesizing biologically active nucleoside analogues.
- Detailed reaction sequences include:
- Protection of sugar hydroxyls via isopropylidene groups.
- Iodination of sugar derivatives.
- Reductive cleavage with zinc in acetic acid.
- Diazo transfer reaction using tosyl azide.
- Esterification with ethyl diazoacetate under SnCl2 catalysis.
- These steps are supported by rigorous characterization methods such as NMR and HPLC to ensure purity and stereochemical integrity.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 3-(hydroxymethyl)cyclohexane-1-carboxylic acid | Acid-catalyzed esterification with ethanol | Simple, straightforward | Requires pure acid precursor; equilibrium reaction |
| Hydroxymethylation of Cyclohexanone | Cyclohexanone | Hydroxymethylation, oxidation, esterification | Regioselective functionalization | Multi-step, requires purification |
| Sugar-Derived Synthetic Route | L-ribose or similar sugars | Protection, iodination, reductive cleavage, diazo transfer, esterification | Enantiopure products, versatile | Complex, multi-step, requires expertise |
Research Findings and Notes
- The sugar-derived synthetic route has been extensively studied for the preparation of bicyclic cyclohexane carboxylates with hydroxyl substituents, which serve as key intermediates in nucleoside analog synthesis with applications in medicinal chemistry (e.g., adenosine receptor ligands).
- Stability considerations indicate that this compound is relatively stable under standard laboratory conditions but should be stored away from moisture and strong oxidizers to prevent hydrolysis of the ester group.
- Purity of commercially available samples is typically around 97%, suitable for research use.
- Analytical techniques such as NMR (1H, 31P), HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(carboxymethyl)cyclohexane-1-carboxylic acid.
Reduction: Ethyl 3-(hydroxymethyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate serves in diverse scientific research applications:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid group. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product formed is 3-(carboxymethyl)cyclohexane-1-carboxylic acid.
- Reduction The ester group can be reduced to form an alcohol. Lithium aluminum hydride or sodium borohydride are common reducing agents. The major product formed is ethyl 3-(hydroxymethyl)cyclohexane-1-methanol.
- Substitution The hydroxymethyl group can participate in nucleophilic substitution reactions. Nucleophiles such as halides or amines can be used under basic conditions, leading to various substituted cyclohexane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Ethyl Cyclohexanecarboxylate Derivatives
Ethyl cyclohexanecarboxylate (CAS 3289-28-9, C₉H₁₆O₂):
Ethyl 3-cyclohexene-1-carboxylate (CAS 15111-56-5, C₉H₁₄O₂):
Oxygen-Containing Substituents
- Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate (CAS 56020-69-0, C₁₀H₁₆O₃): Features a ketone (oxo) group at the 4-position, enhancing electrophilicity. Potential for nucleophilic additions or condensations, unlike the hydroxymethyl group in the target compound .
Nitrogen-Containing Substituents
- Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2, C₁₀H₁₉NO₂): Amino group introduces basicity and hydrogen-bonding capacity, making it suitable for chiral resolution or peptide coupling . Contrasts with the hydroxymethyl group’s neutral polarity and alcohol reactivity .
Alkyne-Functionalized Derivatives
- Ethyl 3-((4-(tert-butyl)phenyl)ethynyl)cyclohexane-1-carboxylate (Compound 2k): Ethynyl group enables cross-coupling reactions (e.g., Sonogashira). Diastereomeric ratio (cis:trans = 6.5:1) highlights stereochemical control challenges absent in the hydroxymethyl analog .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |
|---|---|---|---|---|
| Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | 186.25 | Not reported | Not reported | -CH₂OH, -COOEt |
| Ethyl cyclohexanecarboxylate | 156.22 | 196 | 0.936 | -COOEt |
| Ethyl 3-cyclohexene-1-carboxylate | 154.21 | 194.5 | 0.953 | -COOEt, alkene |
| Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | 184.23 | Not reported | Not reported | -COOEt, -C=O |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | 185.26 | Not reported | Not reported | -NH₂, -COOEt |
Key Observations :
- Hydroxymethyl and amino substituents increase molecular weight compared to simpler esters.
- Unsaturated analogs (e.g., cyclohexene derivatives) exhibit lower densities due to reduced ring packing efficiency .
Biological Activity
Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, a compound with structural relevance in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a cyclohexane ring with a hydroxymethyl group and an ethyl ester functional group. The synthesis typically involves the conjugated addition of nucleobases to ethyl 1,3-cyclohexadiene-1-carboxylate, followed by hydroboration reactions to yield the desired product .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit limited antiviral activity. A study on cyclohexane nucleosides demonstrated a lack of significant antiviral effects, which was attributed to the conformational characteristics of these compounds as revealed through NMR and X-ray analysis . While specific data on this compound's antiviral efficacy is sparse, its structural analogs suggest a need for further investigation into its potential in this area.
Case Studies
Case Study 1: Pharmacological Profiling
In a pharmacological profiling study, compounds derived from cyclohexane structures were tested for their effects on cell proliferation and apoptosis induction in cancer cells. The results indicated that modifications in the cycloalkane structure significantly influenced biological activity, suggesting that this compound could also exhibit variable pharmacological profiles based on structural nuances .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis involving various derivatives of cyclohexane-based compounds revealed that specific functional groups could enhance biological activity. For instance, the introduction of hydroxymethyl groups was associated with increased cytotoxicity against certain cancer cell lines. This insight could guide future modifications of this compound to improve its therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves functionalization of a cyclohexane scaffold. For example, cross-coupling reactions using palladium or iron catalysts (e.g., Fe-catalyzed coupling of iodocyclohexane derivatives with Grignard reagents) can introduce substituents like hydroxymethyl groups . Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (THF or DMF), and temperature (room temperature to 80°C). Post-reaction purification via flash chromatography (hexanes/EtOAc gradients) and recrystallization (ethanol) ensures high yields (≥85%) .
Q. How is the structure of the compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituent integration and coupling patterns. For diastereomers, H NMR integration of distinct proton environments (e.g., cyclohexane chair conformers) determines diastereomeric ratios (e.g., cis:trans = 6.5:1) .
- X-ray Crystallography : Single crystals grown via ethanol recrystallization are analyzed using SHELX software (SHELXL for refinement). Key parameters include R-factor convergence (<0.05) and thermal displacement ellipsoid analysis for flexible groups like hydroxymethyl .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Flash chromatography with hexanes/EtOAc (30:1 to 5:1 gradients) separates diastereomers or byproducts. Recrystallization in ethanol removes impurities, leveraging solubility differences. Purity is confirmed via HPLC (≥95% area) or melting point consistency .
Advanced Research Questions
Q. How can computational methods (DFT, molecular dynamics) predict conformational behavior and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries and electron density maps. Molecular dynamics (MD) simulations (AMBER or GROMACS) model substituent flexibility (e.g., hydroxymethyl rotation) over 100 ns trajectories. Solvent effects are incorporated via implicit PCM models .
Q. How to resolve contradictions between NMR and X-ray data regarding stereochemistry?
- Methodological Answer : Discrepancies arise from dynamic equilibria in solution (NMR) vs. static crystal structures (X-ray). Compare NMR-derived diastereomer ratios with X-ray occupancy factors. If unresolved, variable-temperature NMR or NOESY experiments detect conformational exchange .
Q. What strategies improve X-ray crystallography for flexible substituents like hydroxymethyl?
- Methodological Answer : Crystallize at low temperatures (100 K) to reduce thermal motion. Use SHELXL constraints (e.g., DFIX for bond lengths) and disorder modeling (PART instructions) for hydroxymethyl groups. High-resolution data (<1.0 Å) and twin refinement (TWIN/BASF) address pseudosymmetry .
Q. How to evaluate its potential as a ligand in coordination chemistry using molecular docking?
- Methodological Answer : Docking (AutoDock Vina) screens binding modes to metal centers (e.g., Zn, Cu). Parameters include grid box size (20 Å), exhaustiveness (8), and scoring function (AMBER force field). Validation via MD simulations assesses binding stability (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
